![molecular formula C17H16BrN3S B2627226 6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-21-2](/img/structure/B2627226.png)
6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
The compound “6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains a benzothiazole ring, a phenylpiperazine moiety, and a bromine atom. Benzothiazoles are heterocyclic compounds with diverse biological activities, and phenylpiperazines are often used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenylpiperazine moiety, and a bromine atom. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Researchers have investigated the potential of 6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole as an anticancer agent. It shows promising cytotoxic effects against cancer cells, particularly in vitro studies. The compound’s mechanism of action involves inhibiting cell proliferation and inducing apoptosis .
- Studies have explored the antimicrobial activity of this compound. It exhibits inhibitory effects against bacteria, fungi, and some parasites. Researchers have investigated its potential as a novel antimicrobial agent for combating infections .
- 6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been evaluated for its neuroprotective properties. It shows promise in protecting neurons from oxidative stress, inflammation, and excitotoxicity. These findings suggest potential applications in neurodegenerative diseases .
- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. Researchers are exploring its use in conditions like rheumatoid arthritis and inflammatory bowel disease .
- The compound’s interaction with neurotransmitter receptors has piqued interest in psychopharmacology. It shows affinity for certain serotonin and dopamine receptors. Investigations focus on its potential as an antidepressant or antipsychotic agent .
- Researchers have used 6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with enhanced pharmacological properties. These efforts contribute to drug discovery and development .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Activity
Psychopharmacology and CNS Disorders
Chemical Biology and Drug Design
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVWWRNDJBUIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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